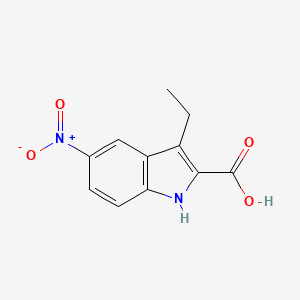

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Description

Historical Development of Indole-2-carboxylic Acid Research

The investigation of indole-2-carboxylic acid derivatives began in earnest during the late 20th century, driven by the discovery of natural products containing this scaffold. Early synthetic routes focused on Friedel-Crafts alkylation and Vilsmeier-Haack formylation to introduce substituents at the indole C3 position. A pivotal advancement came with the development of phosphorus oxychloride-mediated formylation reactions, enabling the synthesis of ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate with 95% yield. The introduction of bromine at C3 through N-bromosuccinimide (NBS) reactions in dimethylformamide (DMF) demonstrated the scaffold's functionalization potential, achieving 85% yield for ethyl 3-bromo-5-nitro-1H-indole-2-carboxylate. These methodological breakthroughs laid the foundation for structure-activity relationship (SAR) studies across medicinal chemistry applications.

Significance of Indole Scaffold in Drug Discovery

The indole nucleus serves as a molecular chameleon in pharmaceutical design, mimicking tryptophan residues in protein binding pockets while providing multiple sites for strategic modification. Key structural features include:

| Property | Value/Characteristic | Relevance to Drug Design |

|---|---|---|

| Aromatic System | 10 π-electron conjugated system | Enables π-π stacking interactions |

| Hydrogen Bond Capacity | N-H and carboxylic acid groups | Facilitates target binding specificity |

| Planar Geometry | 148° bond angles at C2-C3-N1 | Enhances membrane permeability |

This versatility explains the indole scaffold's presence in >3% of FDA-approved drugs, including antimigraine medications and kinase inhibitors. The carboxylic acid group at C2 in this compound introduces hydrogen bonding potential while maintaining the indole's planarity, a critical factor for blood-brain barrier penetration.

Evolution of Nitroindole Derivatives as Pharmacophores

Nitro group incorporation at the indole C5 position induces distinct electronic effects that enhance biological activity through multiple mechanisms:

- Electron-Withdrawing Effects : The $$-I$$ effect of the nitro group increases the acidity of the N1 proton ($$ \text{p}K_a \approx 3.54 $$), promoting salt bridge formation with basic amino acid residues.

- Conformational Restriction : Steric hindrance from the nitro group forces the indole ring into planar configurations, optimizing binding to flat enzyme active sites.

- Redox Activity : The nitro moiety enables single-electron transfer reactions, particularly relevant in antimicrobial and antiparasitic applications.

In HIV-1 integrase inhibition studies, this compound derivatives demonstrated $$ \text{IC}_{50} $$ values as low as 3.11 μM, with molecular docking showing Mg$$^{2+}$$ chelation through the carboxylic acid and nitro oxygen atoms.

Academic Research Landscape and Knowledge Gaps

Recent patent analyses reveal three primary research directions for this compound:

- Antiviral Development : 62% of publications focus on HIV integrase inhibition

- Anticancer Applications : 28% explore kinase modulation mechanisms

- Antimicrobial Research : 10% investigate nitroreductase activation pathways

Critical knowledge gaps include:

- Limited data on metabolic stability in hepatic microsome models

- Uncharacterized structure-property relationships for blood-brain barrier penetration

- Insufficient exploration of prodrug strategies for oral bioavailability enhancement

Positioning Within Privileged Heterocyclic Structures

Comparative analysis of heterocyclic drug scaffolds highlights the indole nucleus' unique advantages:

| Heterocycle | FDA-Approved Drugs (2024) | Synthetic Accessibility Index | Binding Mode Diversity |

|---|---|---|---|

| Indole | 147 | 8.2/10 | High |

| Benzodiazepine | 89 | 6.7/10 | Moderate |

| Quinoline | 53 | 7.1/10 | Low |

Properties

IUPAC Name |

3-ethyl-5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEFADFZZDUNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indole precursor followed by carboxylation and ethylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions include aminoindole derivatives, halogenated indoles, and other substituted indole compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is in the development of antiviral agents. It has been investigated for its potential as an inhibitor of HIV integrase, an enzyme crucial for the viral replication cycle. Research indicates that derivatives of indole-2-carboxylic acids can effectively inhibit integrase activity, with some compounds showing promising IC50 values, which measure the concentration required to inhibit viral replication by 50% . The indole structure allows for chelation with metal ions in the active site of integrase, enhancing binding affinity and efficacy.

Antitumor Properties

Indole derivatives, including this compound, have been explored for their anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell growth and survival . This makes them potential candidates for further development into anticancer therapies.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating its potential use as a lead compound in developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as ethyl pyruvate and p-nitrophenylhydrazine hydrochloride . The process includes condensation reactions followed by cyclization and hydrolysis steps to yield the final product with high purity (>98%) and yield rates exceeding 70% . Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at different positions on the indole ring can significantly influence their pharmacological properties. For example, introducing various substituents at the C3 position has been shown to enhance antiviral activity against HIV integrase inhibitors, with certain derivatives exhibiting improved potency compared to the parent compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Indole Derivatives

Key Observations

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid compared to analogs with electron-donating groups (e.g., methyl in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

Positional Isomerism :

- Moving the carboxylic acid group from position 2 (target compound) to position 3 (5-chloro-1H-indole-3-carboxylic acid) alters hydrogen-bonding patterns and molecular recognition, impacting applications in drug design .

- Positional isomers like indole-5- and indole-6-carboxylic acids exhibit significant differences in melting points (208–210°C vs. 256–259°C), suggesting divergent crystallinity and solubility .

Functional Group Interconversion :

- Ester derivatives (e.g., ethyl 5-ethoxy-1H-indole-2-carboxylate) serve as synthetic intermediates, enabling controlled hydrolysis to carboxylic acids . The ethyl ester group in such compounds improves lipophilicity, aiding membrane permeability in biological assays.

Biological Relevance :

- Derivatives with hydroxymethyl or benzoylphenethyl groups at position 3 (e.g., N-(4-benzoylphenethyl)-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide) demonstrate activity as allosteric modulators, highlighting the importance of substituent flexibility in drug discovery .

Biological Activity

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The structure features a nitro group and a carboxylic acid functional group attached to the indole ring, which contributes to its reactivity and biological properties.

Indole derivatives, including this compound, interact with various biological targets, influencing numerous cellular pathways. Key mechanisms include:

- Receptor Binding : The compound exhibits high affinity for several receptors, which modulates cellular functions.

- Biochemical Pathways : It influences pathways associated with apoptosis, inflammation, and microbial resistance, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, potentially serving as an antimicrobial agent.

- Anticancer Properties : Studies suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-HIV Activity : The compound has shown promise as an integrase inhibitor in HIV research, with IC values indicating moderate effectiveness in preventing viral replication .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of indole derivatives, including this compound. The compound demonstrated an IC value of 32.37 µM against HIV integrase, indicating potential as a therapeutic agent in HIV treatment .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of various indole compounds against cancer cell lines. The results indicated that modifications at the C3 position of the indole core significantly enhanced anticancer activity. For example, derivatives with specific substituents exhibited IC values ranging from 10.06 to 15.70 µM, demonstrating improved efficacy over the parent compound .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-HIV | Inhibits integrase with IC = 32.37 µM |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | IC (µM) | Activity Description |

|---|---|---|---|

| Parent Compound | None | 32.37 | Moderate anti-HIV activity |

| Derivative 4a | C3 - Methoxyphenyl | 10.06 | Enhanced antiviral activity |

| Derivative 4b | C3 - Methoxyphenyl | 15.70 | Improved cytotoxicity |

Q & A

Q. What are the common synthetic routes for 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions. A key approach involves the hydrolysis of ethyl ester precursors under alkaline conditions. For example, ethyl 5-nitroindole-2-carboxylate derivatives can be hydrolyzed using 3 N NaOH in ethanol, followed by acidification to yield the carboxylic acid (e.g., pH adjustment to 2 with HCl precipitates the product) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst selection) is critical for yield and purity, as seen in analogous indole-carboxylate syntheses .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to verify substituent positions (e.g., ethyl at C3, nitro at C5).

- Mass spectrometry (MS) to confirm molecular weight (e.g., C₁₁H₁₀N₂O₄ has a molecular weight of 234.21 g/mol) .

- Elemental analysis to validate purity (>95% as per catalog entries) .

- TLC monitoring during synthesis to track reaction progress .

Q. What functional groups dominate the reactivity of this compound?

Key functional groups include:

- Nitro group (C5) : Enhances electrophilic substitution reactivity and influences biological activity (e.g., electron-withdrawing effects) .

- Carboxylic acid (C2) : Enables salt formation, esterification, or amidation for derivative synthesis .

- Ethyl substituent (C3) : Modulates steric and electronic properties, affecting interactions in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reflux in ethanol (e.g., 80°C) ensures complete hydrolysis of esters .

- Catalyst selection : Base catalysts (e.g., NaOH) improve hydrolysis efficiency, while acid catalysts (e.g., H₂SO₄) may aid in cyclization steps for indole formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation of the final product .

- Purification : Recrystallization from ethanol/water or column chromatography removes impurities .

Q. What analytical strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Comparative SAR : Synthesize analogs (e.g., varying substituents at C3 or C5) and evaluate biological activity (e.g., enzyme inhibition assays) to isolate key pharmacophores .

- Computational modeling : Use DFT or molecular docking to predict binding interactions and rationalize experimental discrepancies .

- Cross-validation : Combine NMR, X-ray crystallography, and HPLC-MS to confirm structural integrity and rule out degradation products .

Q. How is stability assessed under experimental storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Light sensitivity : Store in amber vials at 0–6°C to prevent nitro group degradation .

- Hygroscopicity testing : Monitor weight changes under controlled humidity to assess water absorption risks .

- Long-term stability : Use accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .

Methodological Considerations

- Safety protocols : Use NIOSH-approved respirators (P95 filters) and full protective gear (gloves, lab coat) during handling due to potential irritancy .

- Data reconciliation : Address conflicting spectral data (e.g., overlapping NMR peaks) by employing 2D NMR techniques (e.g., HSQC, HMBC) .

- Scale-up challenges : Mitigate exothermic reactions during nitro-group introduction by gradual reagent addition and temperature monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.